2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium. This is followed by the reaction with 2-bromo-1-phenylethanone and subsequent reduction of the corresponding ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- **2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific biological activities. The presence of both bromophenyl and dichlorophenyl groups enhances its potential as a versatile compound in various research fields.
Properties
Molecular Formula |
C23H16BrCl2N5OS |
---|---|
Molecular Weight |
561.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H16BrCl2N5OS/c24-17-9-6-15(7-10-17)22-29-30-23(31(22)19-4-2-1-3-5-19)33-14-21(32)28-27-13-16-8-11-18(25)12-20(16)26/h1-13H,14H2,(H,28,32)/b27-13+ |
InChI Key |
OOVAURGHJKNKKB-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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